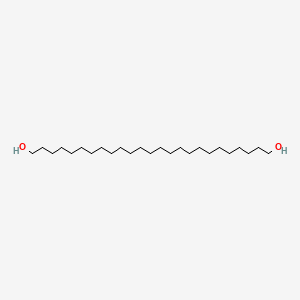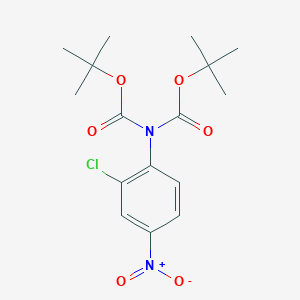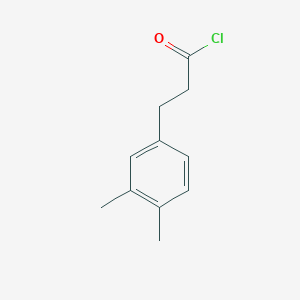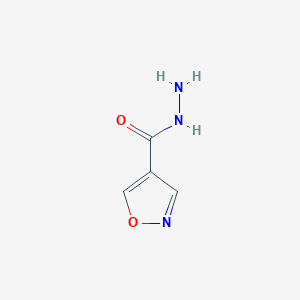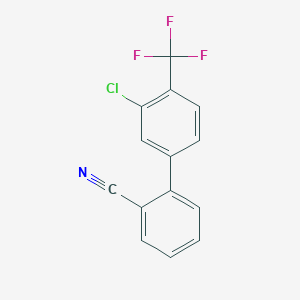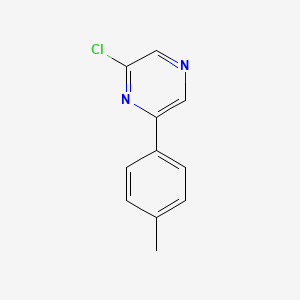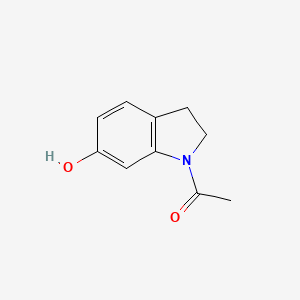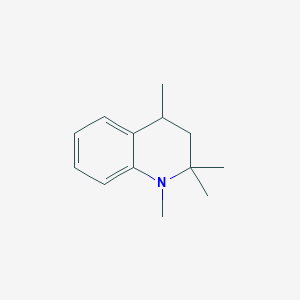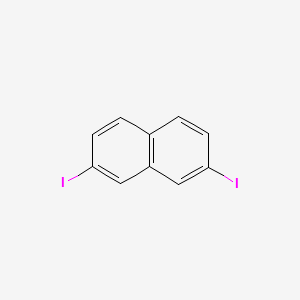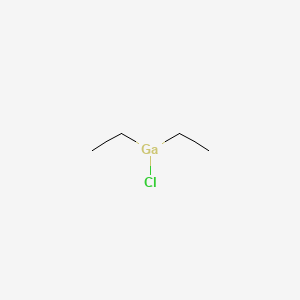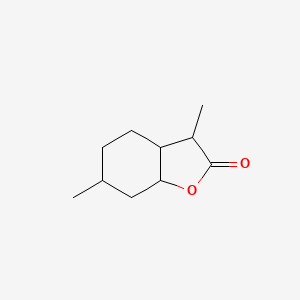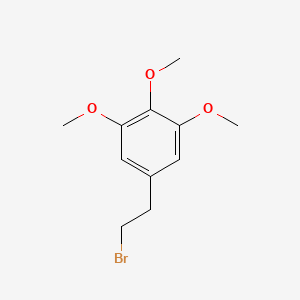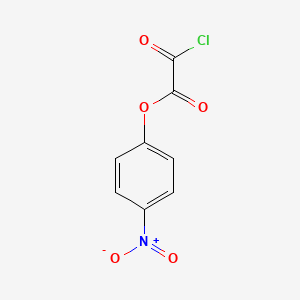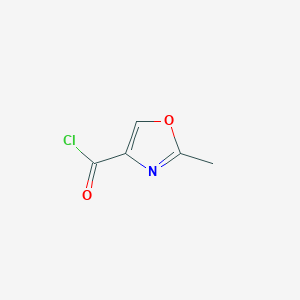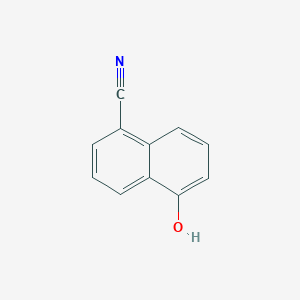
5-Hydroxynaphthalene-1-carbonitrile
概要
説明
5-Hydroxynaphthalene-1-carbonitrile is a chemical compound that belongs to the naphthyl derivatives class. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
作用機序
The mechanism of action of 5-Hydroxynaphthalene-1-carbonitrile is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, 5-Hydroxynaphthalene-1-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been reported to modulate the levels of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive functions.
Biochemical and Physiological Effects:
5-Hydroxynaphthalene-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. The compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. In addition, 5-Hydroxynaphthalene-1-carbonitrile has been reported to enhance cognitive functions and memory in animal models.
実験室実験の利点と制限
One of the major advantages of 5-Hydroxynaphthalene-1-carbonitrile is its versatility in various fields of research. The compound can be easily synthesized and used as a precursor for the synthesis of various organic compounds. It also exhibits significant pharmacological activities, which make it a potential candidate for drug development. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to elucidate the mechanism of action and potential side effects of the compound.
将来の方向性
There are several future directions for the research on 5-Hydroxynaphthalene-1-carbonitrile. One of the potential directions is the development of novel derivatives of the compound with improved pharmacological properties. Another direction is the investigation of the compound's mechanism of action and potential targets in various diseases. In addition, the use of 5-Hydroxynaphthalene-1-carbonitrile as a building block for the synthesis of new materials, such as polymers and nanoparticles, is also a promising direction for future research.
Conclusion:
In conclusion, 5-Hydroxynaphthalene-1-carbonitrile is a versatile compound with potential applications in various fields of research, including medicinal chemistry and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of the compound have been discussed in this paper. Further studies are needed to fully elucidate the potential of 5-Hydroxynaphthalene-1-carbonitrile in various fields of research.
科学的研究の応用
5-Hydroxynaphthalene-1-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, anti-inflammatory, and antimicrobial activities. The compound has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In addition, 5-Hydroxynaphthalene-1-carbonitrile has been used as a precursor for the synthesis of various organic compounds, including dyes, pigments, and polymers.
特性
IUPAC Name |
5-hydroxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWMAWYJUCCMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579132 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxynaphthalene-1-carbonitrile | |
CAS RN |
20816-78-8 | |
| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


